molecular formula C18H36N2O2 B10977045 N,N,N',N'-tetrapropylhexanediamide CAS No. 143356-44-9

N,N,N',N'-tetrapropylhexanediamide

Cat. No.: B10977045
CAS No.: 143356-44-9
M. Wt: 312.5 g/mol
InChI Key: VDYQQFXNCPRWIB-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetrapropylhexanediamide is an organic compound with the molecular formula C18H36N2O2 It consists of a hexanediamide backbone with four propyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetrapropylhexanediamide typically involves the reaction of hexanediamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The general reaction can be represented as follows:

Hexanediamide+4PropylamineN,N,N’,N’-tetrapropylhexanediamide+By-products\text{Hexanediamide} + 4 \text{Propylamine} \rightarrow \text{N,N,N',N'-tetrapropylhexanediamide} + \text{By-products} Hexanediamide+4Propylamine→N,N,N’,N’-tetrapropylhexanediamide+By-products

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-tetrapropylhexanediamide involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes steps such as purification, distillation, and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrapropylhexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The propyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N,N,N’,N’-tetrapropylhexanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrapropylhexanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine: Similar structure but with methyl groups instead of propyl groups.

    N,N,N’,N’-tetraethylethylenediamine: Contains ethyl groups instead of propyl groups.

    N,N,N’,N’-tetrapropylethylenediamine: Similar but with an ethylenediamine backbone.

Uniqueness

N,N,N’,N’-tetrapropylhexanediamide is unique due to its specific propyl group substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.

Properties

CAS No.

143356-44-9

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

N,N,N',N'-tetrapropylhexanediamide

InChI

InChI=1S/C18H36N2O2/c1-5-13-19(14-6-2)17(21)11-9-10-12-18(22)20(15-7-3)16-8-4/h5-16H2,1-4H3

InChI Key

VDYQQFXNCPRWIB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCCCC(=O)N(CCC)CCC

Origin of Product

United States

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